4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
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Description
4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound has been found to have a unique mechanism of action and biochemical and physiological effects, making it a promising candidate for future research.
Scientific Research Applications
Heterocyclic Compound Synthesis
The oxadiazole ring, a component of the compound , is frequently explored for its role in synthesizing heterocyclic compounds. For instance, the reaction of benzamide oxime with N, N′-dicyclohexylcarbodiimide has been studied for the synthesis of oxadiazoles, which are critical in medicinal chemistry due to their biological activity (Kawashima & Tabei, 1986). Such processes are fundamental in creating new molecules that could serve as the basis for developing novel therapeutic agents.
Anticancer Activity
Compounds featuring the 1,3,4-oxadiazol moiety have been extensively investigated for their anticancer properties. A study on substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides revealed that most of the tested compounds exhibited moderate to excellent anticancer activity against various cancer cell lines, highlighting the potential of such structures in anticancer drug development (Ravinaik et al., 2021).
Biological Activity
The incorporation of the 1,3,4-oxadiazole ring into molecular structures has also been shown to impart significant biological activity. A synthesis study on 2-(4'-diethylsulfonamide phenyl)-4-substituted aminomethyl-1,3,4-oxadiazolin-5-thiones demonstrated the potential for such compounds to be screened for various biological activities, indicating their versatility in pharmacological research (Havaldar & Khatri, 2006).
properties
IUPAC Name |
4-[cyclohexyl(ethyl)sulfamoyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4S/c1-2-27(19-11-7-4-8-12-19)32(29,30)20-15-13-17(14-16-20)21(28)24-23-26-25-22(31-23)18-9-5-3-6-10-18/h3,5-6,9-10,13-16,19H,2,4,7-8,11-12H2,1H3,(H,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFULLBKSHYPAOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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